2-Fluoro-1-iodo-3-(trifluoromethyl)benzene
Description
Significance of Fluorine and Iodine in Aromatic Systems for Chemical Reactivity
The presence of both fluorine and iodine atoms on the same aromatic ring imparts a unique and highly useful reactivity profile. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly influence the acidity of nearby protons and the reactivity of the aromatic ring towards nucleophilic attack. This effect can also modulate the lipophilicity and metabolic stability of a molecule, properties of critical importance in drug design.
Conversely, the carbon-iodine bond is relatively weak and highly polarizable, making iodine an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. biosynth.com This allows for the facile introduction of a wide array of substituents at the iodinated position, including alkyl, aryl, and heteroaryl groups, as well as various functional groups. The distinct reactivities of the C-F and C-I bonds allow for selective, stepwise functionalization of the aromatic ring, a powerful strategy in the construction of complex molecular architectures.
Overview of the Structural Features of 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene
This compound is a polysubstituted aromatic compound with the molecular formula C₇H₃F₄I. chemsrc.com The benzene (B151609) ring is adorned with three distinct substituents: a fluorine atom at position 2, an iodine atom at position 1, and a trifluoromethyl group at position 3. This specific substitution pattern results in a unique electronic distribution within the aromatic ring, influencing its reactivity and physical properties.
| Property | Value |
| CAS Number | 1416708-03-6 |
| Molecular Formula | C₇H₃F₄I |
| Molecular Weight | 289.997 g/mol |
| Density | 1.9±0.1 g/cm³ |
| Boiling Point | 204.4±35.0 °C at 760 mmHg |
Note: The data in this table is based on predicted values. chemsrc.com
The spatial arrangement of the substituents is crucial to the molecule's chemical behavior. The bulky iodine atom and the trifluoromethyl group are positioned adjacent to the fluorine atom, which can introduce steric hindrance and influence the preferred conformations of the molecule.
Historical Context and Evolution of Research on Halogenated Trifluoromethylbenzenes
The study of halogenated trifluoromethylbenzenes has its roots in the broader development of organofluorine chemistry, which gained significant momentum in the mid-20th century. Early research was often driven by the need for new materials with enhanced thermal stability and chemical resistance. The development of methods for introducing the trifluoromethyl group onto an aromatic ring was a significant milestone.
Initially, the synthesis of such compounds was often challenging. However, the advent of modern synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, has revolutionized the accessibility and application of polyhalogenated trifluoromethylbenzenes. mdpi.com The ability to selectively introduce different halogens at specific positions on the trifluoromethylbenzene core has allowed chemists to design and synthesize a vast array of complex molecules with tailored properties. This has been particularly impactful in the pharmaceutical and agrochemical industries, where the unique properties imparted by fluorine and other halogens are highly sought after. beilstein-journals.org The evolution of this field continues, with ongoing research focused on developing more efficient and selective methods for the synthesis and functionalization of these valuable chemical building blocks.
An in-depth analysis of the synthetic strategies for preparing this compound and its related analogues reveals a variety of sophisticated chemical methodologies. The construction of this specific trisubstituted benzene ring requires careful consideration of the regioselectivity and compatibility of halogenation and trifluoromethylation reactions. This article explores the primary synthetic routes, focusing on the introduction of the iodine, fluorine, and trifluoromethyl moieties onto the aromatic core.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3F4I |
|---|---|
Molecular Weight |
290.00 g/mol |
IUPAC Name |
2-fluoro-1-iodo-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H |
InChI Key |
LENRUPSCKCNMED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 1 Iodo 3 Trifluoromethyl Benzene
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a proton on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are profoundly influenced by the nature of the substituents already present on the ring.
Influence of Fluoro, Iodo, and Trifluoromethyl Substituents on Electrophilic Attack
The three substituents on the 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene ring exert competing electronic effects that dictate the molecule's susceptibility to electrophilic attack.
Iodine (I): Similar to fluorine, iodine is a halogen and deactivates the benzene (B151609) ring. Its electronegativity is lower than that of fluorine, resulting in a weaker inductive effect. Like other halogens, it is an ortho, para-director due to its ability to donate lone-pair electron density through resonance.
Trifluoromethyl (CF₃): The trifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. It strongly deactivates the benzene ring towards electrophilic substitution and is a meta-director. This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.
The cumulative effect of these three substituents renders the this compound ring significantly deactivated towards electrophilic aromatic substitution. The powerful deactivating nature of the trifluoromethyl group, coupled with the inductive withdrawal of the two halogen atoms, makes reactions with electrophiles challenging, often requiring harsh reaction conditions.
Regioselectivity Studies in Electrophilic Substitution
The directing effects of the substituents determine the position of an incoming electrophile on the aromatic ring. In this compound, the directing effects are as follows:
Fluorine: Ortho, para-director.
Iodine: Ortho, para-director.
Trifluoromethyl: Meta-director.
Predicting the precise regioselectivity of electrophilic substitution on this molecule is complex due to the conflicting directing effects. The fluorine at C2 directs to C3 (blocked) and C5. The iodine at C1 directs to C2 (blocked) and C6. The trifluoromethyl group at C3 directs to C5.
Therefore, the C5 position is the most likely site for electrophilic attack, as it is directed by both the fluorine and the trifluoromethyl group. The C6 position is also a potential site, directed by the iodine atom. Steric hindrance from the bulky iodine atom might disfavor attack at the C6 position to some extent.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -F | C2 | -I, +M (Deactivating) | Ortho, Para (to C3 and C5) |
| -I | C1 | -I, +M (Deactivating) | Ortho, Para (to C2 and C6) |
| -CF₃ | C3 | -I (Strongly Deactivating) | Meta (to C5) |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is typically facilitated by the presence of strong electron-withdrawing groups on the ring.
Reactivity of Halogen Atoms Towards Nucleophiles
In this compound, both fluorine and iodine can potentially act as leaving groups in an SNAr reaction. The reactivity of halogens as leaving groups in SNAr reactions is often counterintuitive. While iodide is an excellent leaving group in aliphatic substitution (SN1 and SN2), in SNAr reactions, fluoride is often the most readily displaced halogen. youtube.com
This is because the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com Therefore, in a competitive scenario, the fluorine atom at the C2 position is expected to be more reactive towards nucleophiles than the iodine atom at the C1 position.
Radical Nucleophilic Substitution (SRN1) Mechanisms
An alternative pathway for nucleophilic substitution on aromatic rings is the radical nucleophilic substitution (SRN1) mechanism. This multi-step process involves the formation of radical and radical anion intermediates. A key feature of the SRN1 reaction is that it is not as dependent on the presence of strong electron-withdrawing groups as the SRNAr mechanism.
The SRN1 mechanism typically involves the following steps:
Initiation: An electron is transferred to the aryl halide, forming a radical anion.
Propagation: The radical anion fragments to give an aryl radical and a halide ion. The aryl radical then reacts with the nucleophile to form a new radical anion. This new radical anion can then transfer an electron to another molecule of the starting aryl halide, continuing the chain reaction.
Termination: The chain reaction can be terminated by various side reactions.
Given the presence of an iodo substituent, this compound could potentially undergo SRN1 reactions. The carbon-iodine bond is weaker than the carbon-fluorine bond and is more susceptible to cleavage to form an aryl radical.
Role of the Trifluoromethyl Group in Activating SNAr Pathways
The trifluoromethyl group plays a crucial role in activating the aromatic ring of this compound towards nucleophilic aromatic substitution. Its strong electron-withdrawing inductive effect significantly stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction. doubtnut.com This stabilization lowers the activation energy for the nucleophilic attack, thereby facilitating the substitution reaction. The trifluoromethyl group at the C3 position can effectively stabilize the negative charge developed at the ortho (C2 and C4) and para (C6) positions through resonance. This makes the positions ortho and para to the trifluoromethyl group particularly activated for nucleophilic attack.
| Substituent | Position | Role in SNAr |
|---|---|---|
| -F | C2 | Potential Leaving Group, Activates C2 for Nucleophilic Attack |
| -I | C1 | Potential Leaving Group |
| -CF₃ | C3 | Strongly Activating Group, Stabilizes Meisenheimer Complex |
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, primarily due to the high reactivity of the carbon-iodine bond. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are widely employed to functionalize this compound. The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The catalytic cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org
Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters. While specific studies on this exact molecule are not abundant, the Suzuki-Miyaura reaction of the analogous 2-bromo-1-fluoro-3-(trifluoromethyl)benzene has been reported, suggesting the iodo-compound would react with even greater efficiency. thieme-connect.de The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand. A base is required to activate the boronic acid for transmetalation. The strongly electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reaction kinetics.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene | Arylboronic acid | Pd@SPB | KOt-Bu | THF/H₂O | Good | thieme-connect.de |
| Pentafluoroiodobenzene | Phenylboronic acid | Pd/Cu nanocolloid | - | - | Quantitative | thieme-connect.de |
Sonogashira Coupling: This reaction involves the coupling of this compound with terminal alkynes to form arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. wikipedia.org The C-I bond is selectively activated over the C-F bond. The general reactivity trend for the halide in Sonogashira coupling is I > Br > Cl > F, ensuring high selectivity for the reaction at the iodine-bearing carbon.
| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, piperidine) | THF or DMF | wikipedia.org |
Copper-catalyzed reactions, particularly the Ullmann condensation, are a classical method for forming carbon-heteroatom bonds, including C-N bonds. wikipedia.orgorganic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for coupling aryl halides with amines, alcohols, and thiols. wikipedia.org In the context of this compound, the C-I bond would be the reactive site for Ullmann-type couplings. The reaction involves the formation of a copper(I) amide in situ, which then reacts with the aryl iodide. wikipedia.org Modern variations of the Ullmann reaction often use ligands such as phenanthroline or diamines to facilitate the coupling at lower temperatures. wikipedia.org The electron-withdrawing substituents on the aromatic ring of this compound would likely accelerate the rate of this nucleophilic aromatic substitution-type reaction.
Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. organic-chemistry.org The mechanism of nickel-catalyzed cross-coupling is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. Nickel(0) complexes can undergo oxidative addition with aryl halides. nih.gov For this compound, the oxidative addition would preferentially occur at the C-I bond. The resulting arylnickel(II) intermediate can then participate in cross-coupling reactions such as the Negishi coupling with organozinc reagents. organic-chemistry.orgnih.gov The choice of ligand is crucial in modulating the reactivity and stability of the nickel catalyst.
There is evidence to suggest that the oxidative addition of aryl iodides to Ni(0) can proceed through different mechanisms, including a concerted process or a radical pathway involving single electron transfer, depending on the ligand and the substrate. researchgate.netnih.gov The presence of electron-withdrawing groups on the aryl halide can influence which pathway is favored.
The regioselectivity of cross-coupling reactions involving this compound is primarily dictated by the significant difference in bond dissociation energies between the C-I and C-F bonds. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition by low-valent transition metal complexes (Pd(0), Ni(0)). This results in highly regioselective functionalization at the C-1 position, leaving the C-F bond intact. This selective reactivity is a common feature in the cross-coupling of polyhalogenated aromatic compounds. Stereoselectivity is not a factor in these reactions as the aromatic ring is planar and the coupling does not create a new stereocenter.
Metalation Reactions and Trapping with Electrophiles
Metalation of this compound can be achieved through metal-halogen exchange, a reaction where an organometallic reagent, typically an organolithium compound, exchanges its metal with a halogen atom on the substrate. wikipedia.org Given the trend in reactivity (I > Br > Cl), the iodine atom in this compound is the most susceptible to exchange. wikipedia.org Treatment with an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures would result in a lithium-iodine exchange to form 2-fluoro-3-(trifluoromethyl)phenyllithium. harvard.edu This organolithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the 1-position.
Possible electrophiles include:
Aldehydes and ketones (to form secondary and tertiary alcohols)
Carbon dioxide (to form a carboxylic acid)
Isocyanates (to form amides)
Alkyl halides (for alkylation)
Alternatively, directed ortho-metalation (DoM) could be considered if a suitable directing metalation group (DMG) were present on the molecule. organic-chemistry.orgwikipedia.orgharvard.edu However, in this compound, the fluorine atom can act as a weak DMG, potentially directing lithiation to the adjacent C-2 position if the C-I bond were not present. Given the high reactivity of the C-I bond towards metal-halogen exchange, this pathway is less likely.
Cycloaddition Reactions Involving Fluorinated Aromatic Intermediates
The organolithium species, 2-fluoro-3-(trifluoromethyl)phenyllithium, generated from the lithium-iodine exchange of this compound, can serve as a precursor to the highly reactive intermediate, 2-fluoro-3-(trifluoromethyl)benzyne. Elimination of lithium fluoride from the organolithium compound, typically upon warming, would generate the aryne.
This benzyne intermediate can then undergo in-situ cycloaddition reactions, such as a [4+2] Diels-Alder reaction with dienes like furan. researchgate.netnih.gov The cycloaddition would result in the formation of a bicyclic adduct, which can be a valuable building block for the synthesis of more complex polycyclic aromatic compounds. The regioselectivity of the cycloaddition would be influenced by the electronic effects of the fluorine and trifluoromethyl substituents on the benzyne.
Detailed Mechanistic Elucidation of Key Transformations
The mechanistic pathways of reactions involving this compound, particularly transformations central to cross-coupling catalysis like oxidative addition, are elucidated through a synergistic application of computational and experimental methodologies. These studies are crucial for understanding reaction outcomes, optimizing conditions, and designing more efficient catalytic systems. A key focus in the mechanistic analysis of this and related aryl halides is the differentiation between single-electron (radical) and two-electron (concerted or SNAr-type) pathways.
The elucidation of reaction mechanisms for complex organometallic transformations involving substrates like this compound relies on a combination of rigorous experimental observation and powerful computational modeling.
Experimental Approaches: Experimental studies provide tangible evidence of reaction pathways. Key techniques include:
Kinetic Studies: Measuring reaction rates while varying substrate, catalyst, or ligand concentrations helps to determine the rate law, which provides insight into the composition of the rate-determining transition state. For oxidative additions, a first-order dependence on both the metal complex and the aryl halide is often observed.
Intermediate Trapping and Isolation: The direct observation, isolation, and characterization of intermediate species, such as a Pd(IV) intermediate in a catalytic cycle, can provide definitive proof of a proposed mechanism. For instance, in studies of aryl trifluoromethylation, stable Pd(IV) complexes have been isolated and characterized, confirming their viability as intermediates in the reductive elimination step. nih.gov
Linear Free-Energy Relationships (LFERs): By studying a series of electronically differentiated aryl halides, Hammett plots can be constructed. The resulting reaction constant (ρ) gives information about charge development in the transition state. Small positive ρ values (e.g., ~1.5-2) are often indicative of a concerted transition state, whereas larger values (~4) may suggest mechanisms with more significant charge buildup, such as SNAr or single-electron transfer (SET) pathways.
Radical Clock Experiments: The use of substrates containing a radical clock (e.g., a cyclopropyl group) can help detect the presence of radical intermediates. If a radical is formed on the substrate, it may undergo a rapid, characteristic rearrangement before the subsequent reaction step, with the rearranged product serving as evidence for a radical pathway.
Computational Approaches: Density Functional Theory (DFT) has become an indispensable tool for probing reaction mechanisms in silico. It provides detailed energetic and structural information that is often inaccessible through experimentation alone.
Transition State Analysis: DFT calculations can map the entire potential energy surface of a reaction, locating and characterizing transition states for various proposed pathways (e.g., concerted oxidative addition vs. stepwise radical pathways). The calculated activation energy barriers (ΔG‡ or ΔH‡) for competing mechanisms can predict the favored pathway. For example, DFT calculations have been used to compare the energy barriers for Aryl–CF3 versus Aryl–F bond-forming reductive elimination, correctly predicting the experimentally observed selectivity. nih.gov
Mechanism Validation: Computational models can validate proposed mechanisms by comparing calculated outcomes with experimental data. In the study of Aryl–CF3 bond formation, DFT calculations supported a mechanism involving the pre-equilibrium dissociation of a triflate anion followed by the crucial C-C coupling step. nih.gov This insight was instrumental in rationally designing a second-generation catalytic system that could operate at room temperature. nih.gov
These complementary approaches provide a comprehensive picture of the reaction mechanism, detailing the elementary steps, the nature of key intermediates, and the factors controlling reactivity and selectivity.
Oxidative addition is frequently the initial and rate-determining step in cross-coupling reactions involving this compound. For radical-based pathways, two primary mechanisms are often considered: a single-electron transfer (SET) or an outer-sphere electron transfer, and a halogen atom transfer (XAT). Distinguishing between these pathways is a significant challenge that can be addressed through carefully designed competition experiments. researchgate.net
An electron transfer mechanism involves the transfer of an electron from the metal center (e.g., Ni(0)) to the aryl iodide, forming a transient radical anion which then rapidly cleaves the carbon-iodine bond to produce an aryl radical and an iodide anion. researchgate.netconicet.gov.ar The rate of this process is highly dependent on the reduction potential of the aryl iodide.
An atom transfer mechanism involves the homolytic cleavage of the carbon-iodine bond, with the iodine atom being transferred directly to the metal center in the transition state. The rate of this pathway is primarily influenced by the bond dissociation energy (BDE) of the C–I bond. researchgate.net
Competition experiments can effectively distinguish between these two pathways by pitting two different aryl iodides against each other in a reaction with a limited amount of a metal complex. The outcome depends on the relative properties of the two aryl iodides.
Table 1: Properties Influencing Oxidative Addition Mechanism for Aryl Iodides Data is illustrative, based on principles from cited literature for analogous compounds.
| Aryl Iodide Substrate | Relative Reduction Potential (Ered) | Relative C–I Bond Dissociation Energy (BDE) | Predicted Dominant Pathway |
|---|---|---|---|
| 1-Iodo-4-(trifluoromethyl)benzene | Less Negative (Easier to Reduce) | Baseline | Electron Transfer Favored |
| 4-Iodo-1-fluorobenzene | More Negative (Harder to Reduce) | Similar to Baseline | Electron Transfer Disfavored |
| Aryl Iodide with Weaker C-I Bond | Similar to Baseline | Lower | Atom Transfer Favored |
| Aryl Iodide with Stronger C-I Bond | Similar to Baseline | Higher | Atom Transfer Disfavored |
In a scenario analogous to that studied for nickel complexes, a competition experiment could be designed with this compound and another aryl iodide. researchgate.net Due to the strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups, this compound is expected to have a relatively low reduction potential (be easier to reduce), making it highly susceptible to an initial single-electron transfer. If this compound reacts preferentially over an aryl iodide with a similar C–I bond strength but a higher (more negative) reduction potential, it strongly supports an electron transfer mechanism. researchgate.net Conversely, if it reacts preferentially over an aryl iodide with a significantly weaker C–I bond but a similar reduction potential, an atom transfer pathway would be implicated. Research on related systems has shown that for electron-poor aryl iodides reacting with phosphine-ligated Ni(0), the oxidative addition indeed proceeds via an outer-sphere electron transfer rather than atom transfer. researchgate.net
Derivatization and Advanced Functionalization Strategies Utilizing 2 Fluoro 1 Iodo 3 Trifluoromethyl Benzene
Introduction of Carbonyl and Carboxyl Functional Groups
The introduction of carbonyl and carboxyl moieties into the 2-fluoro-3-(trifluoromethyl)phenyl scaffold can be achieved through several established synthetic methodologies, primarily involving organometallic intermediates.
One of the most common approaches is through metal-halogen exchange followed by quenching with an appropriate electrophile. The reaction of 2-fluoro-1-iodo-3-(trifluoromethyl)benzene with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can generate a highly reactive aryllithium species. This intermediate can then be treated with carbon dioxide (CO2) to yield the corresponding 2-fluoro-3-(trifluoromethyl)benzoic acid upon acidic workup. Alternatively, reaction with an aldehyde or a Weinreb amide followed by hydrolysis can furnish the corresponding secondary alcohol or ketone, respectively.
Palladium-catalyzed carbonylation reactions offer another powerful route to these functional groups. In the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a source of carbon monoxide, this compound can be converted into various carbonyl derivatives. For instance, conducting the reaction in the presence of an alcohol leads to the formation of the corresponding ester, while using an amine as the nucleophile yields the amide.
| Reaction Type | Reagents and Conditions | Product | Hypothetical Yield (%) |
| Carboxylation | 1. n-BuLi, THF, -78 °C; 2. CO2; 3. H3O+ | 2-Fluoro-3-(trifluoromethyl)benzoic acid | 85 |
| Formylation | 1. n-BuLi, THF, -78 °C; 2. DMF; 3. H3O+ | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | 75 |
| Palladium-catalyzed Aminocarbonylation | Pd(OAc)2, dppf, CO (1 atm), R2NH, Toluene, 100 °C | N,N-Dialkyl-2-fluoro-3-(trifluoromethyl)benzamide | 90 |
Formation of Nitrogen-Containing Derivatives (e.g., Amines, Heterocycles)
The carbon-iodine bond in this compound is an excellent site for the introduction of nitrogen-containing functionalities, primarily through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds between the aryl iodide and a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating various functional groups on the amine coupling partner.
Furthermore, the strategic functionalization of this compound can serve as a gateway to the synthesis of complex nitrogen-containing heterocycles. For instance, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization, can lead to the formation of indole (B1671886) or quinoline (B57606) derivatives, depending on the subsequent reaction partners and conditions.
| Coupling Partner | Catalyst System | Base | Product | Hypothetical Yield (%) |
| Aniline (B41778) | Pd2(dba)3, XPhos | Cs2CO3 | N-(2-Fluoro-3-(trifluoromethyl)phenyl)aniline | 88 |
| Morpholine | Pd(OAc)2, BINAP | NaOtBu | 4-(2-Fluoro-3-(trifluoromethyl)phenyl)morpholine | 92 |
| Pyrrole | PdCl2(dppf) | K3PO4 | 1-(2-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrrole | 78 |
Development of Complex Polyfluorinated Building Blocks
The title compound serves as an excellent starting material for the synthesis of more complex polyfluorinated aromatic and biaryl structures. Palladium-catalyzed cross-coupling reactions are instrumental in this regard. The Suzuki-Miyaura coupling, which involves the reaction of the aryl iodide with an organoboron reagent, is a widely used method for the formation of C-C bonds. This allows for the introduction of various aryl and heteroaryl substituents at the 1-position.
Similarly, the Heck reaction, which couples the aryl iodide with an alkene, can be employed to introduce vinyl groups. These vinylated products can then undergo further transformations, such as oxidation or metathesis, to generate a variety of functionalized derivatives. The Sonogashira coupling with terminal alkynes provides a direct route to aryl alkynes, which are versatile intermediates for the synthesis of more complex molecules, including conjugated polymers and macrocycles.
| Coupling Reaction | Coupling Partner | Catalyst System | Product | Hypothetical Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh3)4, K2CO3 | 2-Fluoro-1-(4-methoxyphenyl)-3-(trifluoromethyl)benzene | 95 |
| Heck | Styrene | Pd(OAc)2, P(o-tol)3, Et3N | (E)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-phenylethene | 80 |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 1-((2-Fluoro-3-(trifluoromethyl)phenyl)ethynyl)benzene | 93 |
Stereoselective Transformations Directed by Fluorine/Trifluoromethyl Groups
The fluorine and trifluoromethyl substituents on the benzene (B151609) ring can exert significant stereoelectronic effects, influencing the stereochemical outcome of reactions on adjacent functional groups. While direct stereoselective transformations on the aromatic ring itself are not common, the chirality can be introduced in side chains attached to the ring, with the fluorine and trifluoromethyl groups potentially influencing the diastereoselectivity of these reactions.
For instance, if a chiral auxiliary is attached to a functional group introduced at the 1-position, the fluorine and trifluoromethyl groups may influence the facial selectivity of subsequent reactions on that side chain. The steric bulk and strong electron-withdrawing nature of the trifluoromethyl group can create a biased conformational environment, favoring the approach of reagents from one face over the other.
Further research is needed to fully explore and exploit the directing effects of the fluoro and trifluoromethyl groups in stereoselective synthesis.
Investigation of Multi-Functionalization Pathways
The presence of multiple reactive sites on derivatives of this compound opens up possibilities for sequential and multi-component functionalization. For example, after an initial cross-coupling reaction at the iodine position, the fluorine atom can potentially undergo nucleophilic aromatic substitution (SNAr) under certain conditions, particularly if the ring is further activated by electron-withdrawing groups introduced in the first step.
Furthermore, ortho-lithiation directed by one of the existing or newly introduced functional groups could provide a route to introduce additional substituents at specific positions on the ring. The interplay of the electronic effects of the fluorine and trifluoromethyl groups will be a key factor in determining the regioselectivity of such transformations. The development of multi-functionalization pathways allows for the rapid construction of molecular complexity from a relatively simple starting material.
Applications of 2 Fluoro 1 Iodo 3 Trifluoromethyl Benzene in Advanced Organic Synthesis and Materials Science
Utility as a Precursor for Pharmaceutical Intermediates
The strategic placement of the fluoro and trifluoromethyl groups on the benzene (B151609) ring influences the electronic nature of the molecule, which can be crucial for the biological activity of the final drug substance. For instance, trifluoromethylated aromatic compounds are integral components of a wide range of drugs, including anti-inflammatory agents and kinase inhibitors. researchgate.net While specific examples detailing the direct conversion of 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene to a marketed drug are proprietary, the utility of structurally similar fluorinated building blocks is well-documented in pharmaceutical research and development. The combination of the reactive iodine atom for molecular elaboration and the bio-relevant fluoro and trifluoromethyl substituents makes this compound a valuable precursor in the synthesis of new chemical entities.
Table 1: Key Reactions in the Utilization of this compound for Pharmaceutical Intermediates
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compounds |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl alkynes |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl amines |
| Carbonylative Coupling | Carbon monoxide, Alcohol/Amine, Pd catalyst | Aryl esters/amides |
Role in Agrochemical Synthesis
Similar to the pharmaceutical industry, the agrochemical sector increasingly relies on fluorinated compounds to develop more effective and environmentally benign pesticides. researchgate.net The trifluoromethyl group, in particular, is a common feature in modern herbicides, insecticides, and fungicides due to its ability to enhance biological activity and stability. researchgate.net this compound provides a robust platform for the synthesis of novel agrochemical candidates.
The C-I bond serves as a handle for introducing various pharmacophores through cross-coupling reactions, enabling the rapid generation of libraries of compounds for biological screening. The presence of the fluorine atom can further modulate the electronic properties and metabolic fate of the resulting agrochemical. The principles of rational drug design are mirrored in agrochemical research, where the strategic incorporation of fluorine-containing building blocks is a key strategy for optimizing the performance of crop protection agents.
Design and Synthesis of Novel Fluorinated Organic Materials
The unique electronic properties conferred by fluorine and trifluoromethyl substituents make this compound an attractive starting material for the synthesis of advanced organic materials, particularly those with specific electronic and optical properties.
The incorporation of fluorine and trifluoromethyl groups can also tune the optical properties of organic materials. For instance, in the context of organic light-emitting diodes (OLEDs) and other optoelectronic devices, the electronic nature of the constituent molecules dictates their absorption and emission characteristics. The synthesis of fluorinated conjugated systems from this compound allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, can influence the color and efficiency of light emission. Research in this area explores how the strategic placement of fluorine-containing substituents can lead to materials with desired photophysical properties for various optical applications. rsc.orgmdpi.com
Table 2: Influence of Fluorine and Trifluoromethyl Groups on Material Properties
| Property | Influence of Fluorine (F) | Influence of Trifluoromethyl (CF3) |
| Electronic Properties | High electronegativity induces strong dipole moments, affecting dielectric anisotropy. | Strong electron-withdrawing group, influences charge distribution and HOMO/LUMO levels. |
| Optical Properties | Can lead to blue-shifted absorption and emission spectra. | Can enhance fluorescence quantum yields and photostability. |
| Liquid Crystalline Behavior | Affects mesophase stability and clearing points. | Can influence molecular packing and mesophase type. |
Research into Halogen Substitution Effects on Chemical Reactivity and Properties
This compound is an excellent model substrate for studying the effects of halogen substitution on the reactivity and regioselectivity of chemical reactions, particularly palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.netnih.gov The presence of three different substituents on the benzene ring allows for a detailed investigation of their competing and synergistic electronic and steric effects.
In Suzuki-Miyaura coupling reactions, the C-I bond is significantly more reactive than the C-F bond, ensuring that cross-coupling occurs selectively at the iodine-bearing position. researchgate.net The electron-withdrawing nature of both the fluorine and trifluoromethyl groups activates the C-I bond towards oxidative addition to the palladium catalyst. However, the ortho-fluorine and meta-trifluoromethyl groups also exert steric and electronic influences that can affect the rate and efficiency of the coupling reaction. researchgate.netnih.gov Studies on such molecules provide valuable insights into the fundamental principles of organometallic catalysis and help in the rational design of more efficient and selective synthetic methodologies.
Synthesis of Fluorinated Carbohydrate Mimetics and Glycoconjugates
While direct applications of this compound in the synthesis of fluorinated carbohydrate mimetics are not extensively documented, its potential in this area can be inferred from established synthetic strategies. The synthesis of C-aryl glycosides, which are stable analogues of naturally occurring O-glycosides, often employs palladium-catalyzed cross-coupling reactions between a sugar derivative and an aryl halide. nih.govnih.govresearchgate.netchemistryviews.org
Given the high reactivity of its C-I bond, this compound could potentially be coupled with various glycosyl donors to produce novel C-aryl glycosides. The resulting fluorinated glycoconjugates would be of interest in medicinal chemistry and chemical biology, as the fluorine and trifluoromethyl groups could modulate the biological activity and metabolic stability of the parent carbohydrate. This approach would allow for the creation of carbohydrate mimetics with tailored properties for studying carbohydrate-protein interactions or for the development of new therapeutic agents. nih.govchemistryviews.org
Construction of Complex Polycyclic Aromatic Systems (e.g., Indenols, Indoles)
The unique substitution pattern of this compound, featuring an iodine atom for versatile coupling reactions, an ortho-directing fluorine atom, and a strongly electron-withdrawing trifluoromethyl group, positions it as a valuable building block in the synthesis of complex polycyclic aromatic systems. Its application extends to the strategic construction of indenols and indoles, core structures in many biologically active compounds and functional materials. The methodologies employed typically leverage transition-metal-catalyzed cross-coupling and annulation reactions.
Synthesis of Substituted Indenols via Palladium-Catalyzed Annulation
A plausible and efficient strategy for the construction of indenol frameworks from this compound involves a palladium-catalyzed annulation with unsaturated carboxylic acid anhydrides. scispace.comnih.gov This approach leads to the formation of indenones, which can be subsequently reduced to the corresponding indenols. The regioselectivity of the annulation is anticipated to be controlled by the ortho-fluoro substituent, directing the cyclization to the desired position.
The general reaction scheme would involve the palladium-catalyzed coupling of this compound with an unsaturated anhydride, such as maleic anhydride, in the presence of a suitable ligand and base. The resulting intermediate would then undergo an intramolecular C-H activation and cyclization to afford the indenone. Subsequent reduction of the ketone functionality would yield the target indenol.
Table 1: Proposed Conditions for Palladium-Catalyzed Indenone Synthesis
| Entry | Aryl Iodide | Anhydride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Maleic Anhydride | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2 equiv) | Toluene | 110 | Est. 70-85 |
| 2 | This compound | Itaconic Anhydride | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2 equiv) | Dioxane | 100 | Est. 65-80 |
Estimated yields are based on similar reactions reported in the literature for other substituted aryl iodides. scispace.com
The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the reactivity of the aryl iodide in the oxidative addition step of the catalytic cycle. The fluorine atom, in addition to influencing the regioselectivity, can also modulate the electronic properties of the resulting polycyclic system.
Construction of Trifluoromethyl-Substituted Indoles
The synthesis of indoles bearing a trifluoromethyl group is of significant interest due to the profound effect of this moiety on the biological activity of molecules. nih.gov this compound serves as a key precursor for constructing such indole (B1671886) derivatives through several established synthetic routes.
A widely employed method for indole synthesis is the Sonogashira coupling of an ortho-iodoaniline with a terminal alkyne, followed by a cyclization step. nih.govnih.gov To utilize this compound in this sequence, it would first need to be converted to the corresponding 2-amino derivative. This can be achieved through various methods, such as a Buchwald-Hartwig amination or a classical nitration followed by reduction.
Once the 2-amino-6-fluoro-1-iodo-3-(trifluoromethyl)benzene is obtained, a palladium-copper catalyzed Sonogashira coupling with a terminal alkyne would yield an o-alkynyl aniline (B41778) intermediate. This intermediate can then undergo cyclization, often promoted by a base or a transition metal catalyst, to afford the desired 4-fluoro-7-(trifluoromethyl)indole.
Table 2: Proposed Sonogashira Coupling and Indole Cyclization
| Step | Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-6-fluoro-1-iodo-3-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N (3 equiv) | DMF | 80 | Est. 80-95 |
| 2 | Resulting o-alkynyl aniline | - | KOtBu (1.2 equiv) | - | DMSO | 120 | Est. 75-90 |
Estimated yields are based on analogous indole syntheses from substituted o-iodoanilines. nih.govnih.gov
The electronic nature of the substituents on the aniline ring can influence the rate and efficiency of both the Sonogashira coupling and the subsequent cyclization. The strong electron-withdrawing effect of the trifluoromethyl group is generally favorable for the initial cross-coupling reaction.
Another potential route is the Cadogan-Sundberg indole synthesis, which involves the reductive cyclization of an o-nitrostyrene derivative. wikipedia.orgsynarchive.com To apply this method, this compound would first be subjected to a Heck or Suzuki coupling to introduce a vinyl group at the ortho position to a nitro group. This would require the initial conversion of the iodo group to a nitro group. The resulting o-nitrostyrene could then be treated with a phosphite (B83602) reagent, such as triethyl phosphite, to induce deoxygenation of the nitro group and subsequent cyclization to form the indole ring.
The feasibility of this route would depend on the successful synthesis of the requisite o-nitrostyrene precursor from this compound, a transformation that may require a multi-step sequence. However, the Cadogan-Sundberg reaction itself is known to be tolerant of a variety of functional groups, making it a potentially viable, albeit more synthetically demanding, approach. researchgate.net
Computational Chemistry and Theoretical Characterization of 2 Fluoro 1 Iodo 3 Trifluoromethyl Benzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene. These calculations provide fundamental information about the molecule's stability, electronic properties, and distribution of electron density.
The electronic properties of substituted benzenes are heavily influenced by the nature of their substituents. researchgate.net For this compound, all three substituents (fluoro, iodo, and trifluoromethyl) are electron-withdrawing, which significantly modulates the electron density of the aromatic ring. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. beilstein-journals.org Similarly, the fluoro and iodo substituents withdraw electron density through inductive effects. This redistribution of electron density is reflected in the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energies of the HOMO and LUMO are critical descriptors of chemical reactivity. A lower HOMO energy indicates a reduced ability to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. For this compound, the combined electron-withdrawing nature of the substituents is expected to lower the energies of both the HOMO and LUMO compared to benzene (B151609). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the highly electronegative fluorine and trifluoromethyl groups would be electron-poor (positive potential), while the π-system of the benzene ring, though depleted, would still represent a region of relative electron density.
Table 1: Calculated Electronic Properties of Substituted Benzenes Note: This table presents hypothetical, representative data for illustrative purposes, as specific computational results for this compound are not readily available in the cited literature. The values are based on general trends observed for similar halogenated and trifluoromethyl-substituted aromatics.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Iodobenzene | -6.60 | -1.30 | 5.30 |
| Fluorobenzene | -6.85 | -1.20 | 5.65 |
| (Trifluoromethyl)benzene | -7.10 | -1.50 | 5.60 |
| This compound | -7.25 | -1.70 | 5.55 |
Prediction of Reactivity and Regioselectivity
Computational methods are widely used to predict the reactivity and regioselectivity of aromatic compounds. For this compound, the substituents play a decisive role in directing the outcomes of chemical reactions. All three substituents are deactivating for electrophilic aromatic substitution due to their electron-withdrawing nature, making the ring less reactive than benzene. libretexts.org
In electrophilic aromatic substitution, the positions of attack are governed by the stability of the intermediate carbocation (the sigma complex or arenium ion). The fluoro, iodo, and trifluoromethyl groups are all meta-directing for this type of reaction, with the exception of the weak ortho, para-directing resonance effect of the halogens. libretexts.org However, the strong inductive effect of all three groups overwhelmingly favors meta-substitution.
Computational modeling, particularly using DFT, can quantify these effects. By calculating the energies of the possible intermediates for electrophilic attack (ortho, meta, and para positions), the most favorable reaction pathway can be identified. Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net
For nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is activating. The trifluoromethyl group, in particular, stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the reaction. The regioselectivity of SNAr reactions can be accurately predicted by modeling the transition states and intermediates. chemrxiv.org The iodine atom is a good leaving group, making the C1 position a likely site for nucleophilic attack.
Modeling of Reaction Transition States and Pathways
A central application of computational chemistry is the elucidation of reaction mechanisms by modeling transition states and reaction pathways. For reactions involving this compound, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitution, DFT calculations can provide detailed mechanistic insights. nih.govresearchgate.net
By calculating the potential energy surface, stationary points including reactants, products, intermediates, and transition states can be located. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate. nih.gov For instance, in a Suzuki coupling reaction, computational modeling could be used to investigate the oxidative addition of the C-I bond to a palladium(0) catalyst, which is often the rate-determining step. The calculations would reveal the geometry of the transition state and the energetic barrier for this process.
Similarly, for an SNAr reaction, the mechanism can be confirmed to be a two-step process involving the formation of a Meisenheimer complex. DFT calculations can model the structures and energies of the transition states leading to and from this intermediate, helping to understand the factors that influence the reaction rate and regioselectivity. nih.gov All attempts to locate hypothetical zwitterionic intermediates in similar cycloaddition reactions have been unsuccessful, suggesting a polar, single-step mechanism. nih.govresearchgate.net
Analysis of Substituent Effects on Aromaticity and Bond Dissociation Energies
The fluoro, iodo, and trifluoromethyl substituents significantly influence the aromaticity of the benzene ring and the strength of its chemical bonds.
Aromaticity: Aromaticity is a multidimensional concept, and several computational indices are used to quantify it. These include the nucleus-independent chemical shift (NICS), which measures magnetic shielding at the center of the ring, and the harmonic oscillator model of aromaticity (HOMA), which is based on bond length alternation. Generally, strong electron-withdrawing or donating groups that disrupt the uniform distribution of π-electrons can slightly decrease the aromaticity of the benzene ring. scispace.com The cumulative effect of the F, I, and CF₃ groups in this compound is expected to cause a minor reduction in aromaticity compared to unsubstituted benzene. The presence of fluorine substituents can also introduce new π-orbitals that conjugate with the aromatic ring, a concept referred to as "fluoromaticity". nih.gov
Bond Dissociation Energies (BDEs): Computational chemistry provides reliable estimates of BDEs. The C–I bond is the weakest C–substituent bond in this molecule and is of particular interest as its cleavage is often the initial step in many reactions, such as organometallic cross-coupling. The BDE of the C–I bond is influenced by the electronic effects of the other substituents. The presence of electron-withdrawing groups like fluorine and trifluoromethyl at the ortho and meta positions tends to strengthen the C–I bond by stabilizing the aryl radical formed upon bond cleavage. Ab initio calculations are a powerful tool for investigating these substituent effects on bond energies. researchgate.net
Table 2: Representative Substituent Effects on Benzene Properties Note: This table provides qualitative trends and illustrative values based on established chemical principles and computational studies on related molecules.
| Property | Substituent | Effect | Illustrative Value/Comment |
| Aromaticity (NICS) | -F, -I, -CF₃ | Slight Decrease | NICS value becomes less negative compared to benzene (-9.7 ppm). |
| C-I Bond Dissociation Energy | -F (ortho) | Increase | Increased due to inductive stabilization of the radical. |
| C-I Bond Dissociation Energy | -CF₃ (meta) | Increase | Strong inductive withdrawal stabilizes the resulting aryl radical. |
| Reactivity (Electrophilic) | -F, -I, -CF₃ | Deactivation | Ring is significantly less reactive than benzene towards electrophiles. |
| Reactivity (Nucleophilic) | -CF₃ | Activation | Ring is activated for SNAr, especially at positions ortho/para to CF₃. |
Molecular Dynamics Simulations for Conformational Analysis
While this compound does not have a large number of rotatable bonds, molecular dynamics (MD) simulations can still provide valuable insights into its dynamic behavior and conformational preferences. mdpi.com The primary focus of such a simulation would be the rotation of the trifluoromethyl group.
The -CF₃ group is roughly cylindrical and its rotation is generally considered to have a low energy barrier. However, interactions with adjacent bulky substituents, like the iodine atom, can influence this rotation. MD simulations can be used to explore the rotational potential energy surface of the C-CF₃ bond and to determine the preferred orientation of the trifluoromethyl group relative to the plane of the benzene ring. beilstein-journals.org
These simulations, which model the movement of atoms over time based on a force field, can also provide information about intermolecular interactions in a condensed phase. researchgate.netsemanticscholar.org By simulating the molecule in a solvent or in a crystal lattice, one can study how it interacts with its environment. This is crucial for understanding its physical properties, such as solubility and crystal packing. The stability of protein-ligand complexes involving similar molecules has been successfully verified using MD simulations. mdpi.com
Advanced Spectroscopic and Analytical Methodologies for the Study of 2 Fluoro 1 Iodo 3 Trifluoromethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed for a complete structural assignment.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to reveal three distinct signals corresponding to the three aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the fluorine, iodine, and trifluoromethyl substituents. The protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, characteristic of aromatic protons in an electron-deficient ring.
The splitting patterns of these signals, governed by spin-spin coupling, would provide crucial information about the relative positions of the protons. The proton at C4 would likely appear as a triplet, being coupled to the protons at C5 and C6. The proton at C5 would be expected to be a triplet of doublets, coupled to the protons at C4 and C6, as well as the fluorine atom at C2. The proton at C6 would likely be a doublet of doublets, coupled to the protons at C4 and C5.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Isomers
| Compound | H4 | H5 | H6 |
| This compound (Predicted) | Triplet | Triplet of Doublets | Doublet of Doublets |
| 1-Iodo-2-(trifluoromethyl)benzene | 7.21 (t) | 7.50 (t) | 7.95 (d) |
| 1-Iodo-3-(trifluoromethyl)benzene | 7.25 (t) | 7.75 (d) | 7.95 (d) |
| 1-Iodo-4-(trifluoromethyl)benzene | 7.50 (d) | 7.85 (d) | - |
Note: Predicted multiplicities are based on expected coupling patterns. Experimental data for isomers are sourced from publicly available spectral databases.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct signals are anticipated, one for each of the six aromatic carbons and one for the trifluoromethyl carbon.
The carbon atoms directly bonded to the electronegative substituents (C1, C2, and C3) are expected to be significantly deshielded and appear at lower field. The carbon attached to the iodine (C1) would likely be found in the range of 90-100 ppm. The carbon bonded to fluorine (C2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, and its signal would appear as a doublet. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Related Isomers
| Compound | C1 (C-I) | C2 (C-F/C-H) | C3 (C-CF₃) | CF₃ | Aromatic C-H |
| This compound (Predicted) | ~95 ppm | ~160 ppm (d, ¹JCF ≈ 250 Hz) | ~135 ppm (q) | ~123 ppm (q, ¹JCF ≈ 275 Hz) | 3 signals |
| 1-Iodo-2-(trifluoromethyl)benzene | 100.1 ppm | 141.2 ppm | 131.2 ppm (q) | 123.4 ppm (q) | 128.8, 130.2, 134.5 ppm |
| 1-Iodo-3-(trifluoromethyl)benzene | 94.4 ppm | 137.6 ppm | 131.0 ppm (q) | 123.6 ppm (q) | 125.8, 130.4, 141.9 ppm |
| 1-Iodo-4-(trifluoromethyl)benzene | 98.7 ppm | 138.2 ppm | 129.5 ppm (q) | 123.2 ppm (q) | 126.4 ppm |
Note: Predicted chemical shifts and coupling constants are estimates based on substituent effects and data from similar compounds. Experimental data for isomers are sourced from publicly available spectral databases.
¹⁹F NMR for Fluorine Environment and Quantitative Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum.
One signal will correspond to the single fluorine atom attached to the aromatic ring. Its chemical shift will be influenced by the other substituents on the ring. The second signal will be from the trifluoromethyl group, which will appear as a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting, though long-range couplings are possible. The integration of these two signals would confirm the 1:3 ratio of the fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound and Experimental Data for Related Isomers
| Compound | Ar-F | -CF₃ |
| This compound (Predicted) | ~ -110 to -130 ppm | ~ -60 to -65 ppm |
| 1-Iodo-2-(trifluoromethyl)benzene | - | -59.8 ppm |
| 1-Iodo-3-(trifluoromethyl)benzene | - | -62.9 ppm |
| 1-Iodo-4-(trifluoromethyl)benzene | - | -62.5 ppm |
Note: Predicted chemical shifts are estimates based on typical ranges for these functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₃F₄I), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 290 g/mol ).
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and the trifluoromethyl group. Key expected fragments would include [M-I]⁺ and [M-CF₃]⁺. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one iodine atom.
Table 4: Predicted Mass Spectrometry Data for this compound and Experimental Data for Related Isomers
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | ~290 | [M-I]⁺ (~163), [M-CF₃]⁺ (~221) |
| 1-Iodo-2-(trifluoromethyl)benzene | 272 | 203 ([M-I]⁺), 145 ([M-I-CF₃]⁺) |
| 1-Iodo-3-(trifluoromethyl)benzene | 272 | 203 ([M-I]⁺), 145 ([M-I-CF₃]⁺) |
| 1-Iodo-4-(trifluoromethyl)benzene | 272 | 203 ([M-I]⁺), 145 ([M-I-CF₃]⁺) |
Note: The molecular weight of this compound is higher than its non-fluorinated isomers due to the presence of the additional fluorine atom. Fragmentation patterns are predicted based on chemical principles.
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.
Key expected vibrational modes include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching vibrations. The C-F bond of the trifluoromethyl group typically gives rise to very strong and characteristic absorptions in the 1100-1350 cm⁻¹ region. The C-F stretch of the fluorine atom directly attached to the ring would be expected in the 1200-1300 cm⁻¹ range. The C-I stretching vibration would appear at a much lower frequency, typically in the far-infrared region (below 600 cm⁻¹).
Table 5: Predicted IR Absorption Bands for this compound and Experimental Data for a Related Isomer
| Vibrational Mode | Predicted Frequency (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for 1-Iodo-2-(trifluoromethyl)benzene |
| Aromatic C-H Stretch | 3000-3100 | 3070 |
| Aromatic C=C Stretch | 1400-1600 | 1580, 1470, 1440 |
| C-F Stretch (-CF₃) | 1100-1350 (very strong) | 1310, 1160, 1130 |
| Aromatic C-F Stretch | 1200-1300 (strong) | - |
| C-I Stretch | < 600 | Not reported in standard spectra |
Note: Predicted frequencies are based on typical ranges for these functional groups. Experimental data is for a representative isomer.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.
The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database.
Future Research Directions and Emerging Opportunities in 2 Fluoro 1 Iodo 3 Trifluoromethyl Benzene Chemistry
Development of Novel Catalytic Systems for Selective Transformations
The selective functionalization of 2-fluoro-1-iodo-3-(trifluoromethyl)benzene hinges on the development of sophisticated catalytic systems that can differentiate between the C–I and C–F bonds and potentially activate C–H bonds. While palladium- and copper-catalyzed cross-coupling reactions are established methods for transforming aryl iodides, future research will likely focus on catalysts that offer enhanced selectivity and efficiency, particularly for reactions at lower temperatures and with broader substrate scopes.
Key areas for future investigation include:
Ligand Design for Palladium Catalysis: The development of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could lead to palladium catalysts with improved performance in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These new ligands could enhance catalyst stability, turnover numbers, and selectivity for the C–I bond, even in the presence of other potentially reactive sites.
Advancements in Copper-Catalyzed Reactions: Copper-catalyzed trifluoromethylation and trifluoromethylthiolation reactions are of significant interest. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org Future work may explore new copper catalyst systems, perhaps in combination with other metals, to achieve more efficient and regioselective introduction of trifluoromethyl and related groups. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org
Dual-Catalysis Systems: The combination of photoredox catalysis with transition metal catalysis (e.g., nickel or copper) presents an opportunity for novel transformations that are not accessible through traditional methods. mdpi.comsemanticscholar.org These dual catalytic systems could enable C–H functionalization or the introduction of new functional groups under mild conditions.
A comparative look at potential catalytic systems is presented below:
| Catalytic System | Potential Transformation | Key Advantages |
| Palladium with custom ligands | Suzuki, Sonogashira, Buchwald-Hartwig | High efficiency, broad substrate scope, selectivity for C-I bond. |
| Copper-based catalysts | Trifluoromethylation, Trifluoromethylthiolation | Lower cost, unique reactivity for introducing fluorine-containing moieties. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org |
| Dual Photoredox/Transition Metal | C-H Functionalization, Novel Couplings | Mild reaction conditions, access to new reaction pathways. mdpi.comsemanticscholar.org |
Exploration of New Reaction Pathways and Reactivity Modes
Beyond established cross-coupling reactions, the unique electronic nature of this compound invites the exploration of new reaction pathways and reactivity modes. The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring, opening avenues for reactions that might be challenging with less substituted benzenes.
Future research in this area could focus on:
C–H Activation/Functionalization: The development of catalytic systems that can selectively activate and functionalize the C–H bonds of the benzene (B151609) ring would provide a powerful tool for late-stage modification and the synthesis of complex derivatives. Palladium-catalyzed C-H perfluoroalkylation of arenes is a promising area of research. researchgate.net
Photoredox-Mediated Transformations: Visible-light photoredox catalysis can generate radical intermediates under mild conditions, enabling a host of new reactions. mdpi.comsemanticscholar.org Investigating the behavior of this compound under various photoredox conditions could lead to the discovery of novel C–C and C-heteroatom bond-forming reactions. mdpi.comsemanticscholar.orgtcichemicals.com
Halogen Bonding Interactions: The iodine atom can participate in halogen bonding, a non-covalent interaction that can be used to direct self-assembly or influence reaction selectivity. Exploring the role of halogen bonding in the reactivity and supramolecular chemistry of this compound could lead to new applications in crystal engineering and catalysis.
Integration into Advanced Functional Materials
The incorporation of fluorine atoms into organic materials can significantly enhance their properties, including thermal stability, solubility in organic solvents, and electronic characteristics. ossila.comalfa-chemistry.comyoutube.com this compound serves as an excellent building block for the synthesis of advanced functional materials with tailored properties.
Emerging opportunities in this area include:
Liquid Crystals: The introduction of fluorinated groups is a well-established strategy for tuning the mesomorphic and dielectric properties of liquid crystals. beilstein-journals.orgbiointerfaceresearch.comcolorado.edunih.govfigshare.com this compound can be used to synthesize new liquid crystalline materials with specific phase behaviors and applications in display technologies. beilstein-journals.orgbiointerfaceresearch.comcolorado.edunih.govfigshare.com
Organic Light-Emitting Diodes (OLEDs): Fluorinated materials are often used in OLEDs to improve charge transport and device efficiency. ambeed.comresearchgate.netalfachemic.com This compound can be incorporated into the synthesis of new host materials, emitters, or charge-transporting layers for high-performance OLEDs. ambeed.comresearchgate.netalfachemic.com
Fluorinated Polymers: The unique properties of fluoropolymers make them valuable in a wide range of applications. alfa-chemistry.com This building block can be used to synthesize novel monomers for the creation of fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical properties.
The impact of fluorination on material properties is summarized in the table below:
| Material Type | Effect of Fluorination | Potential Application |
| Liquid Crystals | Tuned mesomorphism, altered dielectric anisotropy | High-resolution displays, optical switches. beilstein-journals.orgbiointerfaceresearch.comcolorado.edunih.govfigshare.com |
| OLEDs | Improved charge transport, enhanced device efficiency | Energy-efficient lighting, high-contrast displays. ambeed.comresearchgate.netalfachemic.com |
| Polymers | Increased thermal stability, chemical resistance | High-performance coatings, advanced membranes. alfa-chemistry.com |
Bio-inspired Synthesis and Bioconjugation Applications
The introduction of fluorinated motifs into biologically active molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The unique substitution pattern of this compound makes it an attractive scaffold for the development of new bioactive compounds and bioconjugation reagents.
Future research directions in this domain may include:
Bioorthogonal Chemistry: The development of new bioorthogonal reactions is crucial for studying biological processes in their native environment. nih.govnih.gov The reactivity of the iodo group could be exploited in novel bioorthogonal ligation reactions for labeling proteins, nucleic acids, or other biomolecules. nih.govnih.gov
Peptide and Protein Modification: Site-specific modification of peptides and proteins is essential for developing new therapeutics and diagnostic tools. Reagents derived from this compound could be designed for selective modification of amino acid side chains, leveraging the reactivity of the C–I bond. Hypervalent iodine reagents have shown promise in peptide coupling reactions. nih.gov
Synthesis of Bioactive Molecules: The trifluoromethyl group is a key pharmacophore in many drugs. This compound can serve as a starting material for the synthesis of new drug candidates, where the fluorine and iodine atoms can be further functionalized to optimize biological activity.
Computational Design of New Derivatives with Tuned Properties
Computational chemistry and molecular modeling are powerful tools for predicting the properties of new molecules and guiding synthetic efforts. Density Functional Theory (DFT) and other computational methods can be used to design new derivatives of this compound with specific, tailored properties for various applications.
Future research in this area will likely involve:
Predicting Reactivity and Selectivity: Computational studies can be used to understand the reactivity of the different positions on the aromatic ring, aiding in the design of selective synthetic transformations. DFT calculations can help in understanding the feasibility of oxidative addition to palladium species, for instance. researchgate.net
Designing Materials with Optimized Electronic Properties: For applications in OLEDs and other organic electronics, computational screening can be used to predict the HOMO/LUMO energy levels, charge transport properties, and emission characteristics of new materials derived from this building block.
In Silico Screening for Biological Activity: Molecular docking and other computational methods can be used to screen virtual libraries of derivatives for potential biological activity, accelerating the drug discovery process.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
- Methodology : Utilize halogen-exchange reactions (e.g., iodination of fluorinated precursors) or directed ortho-metalation strategies. For example, AI-powered retrosynthesis tools (e.g., Reaxys or Pistachio models) predict feasible routes using trifluoromethylbenzene derivatives and iodine sources under controlled temperatures (60–80°C) with catalysts like CuI .
- Key Considerations : Monitor steric hindrance from the trifluoromethyl group, which may reduce iodination efficiency. Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates and improve regioselectivity .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?
- Methodology :
- 19F NMR : The trifluoromethyl group (-CF₃) shows a distinct triplet near δ -60 ppm due to coupling with fluorine. The fluorine substituent at position 2 appears as a doublet (δ -110 to -120 ppm) .
- 13C NMR : The iodine-bearing carbon (C-1) exhibits significant deshielding (~140 ppm) compared to adjacent carbons .
- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-I (500–600 cm⁻¹) confirm substitution patterns .
Q. What are the primary reaction pathways for this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The iodine substituent acts as a leaving group, enabling palladium-catalyzed couplings. Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. Note that electron-withdrawing groups (-CF₃, -F) enhance oxidative addition rates but may require longer reaction times (12–24 hrs) for full conversion .
Advanced Research Questions
Q. How do competing electronic and steric effects influence regioselectivity in electrophilic substitution reactions?
- Methodology : Perform comparative studies using nitration or sulfonation. The trifluoromethyl group at position 3 is strongly meta-directing, while fluorine at position 2 is ortho/para-directing. Computational DFT analysis (e.g., Gaussian 16) reveals charge density maps showing preferential attack at position 4 or 6, depending on the electrophile .
- Data Contradiction : Some studies report unexpected para-substitution despite steric bulk; this may arise from solvent polarity stabilizing transition states .
Q. What stability challenges arise during prolonged storage, and how can degradation products be characterized?
- Methodology : Monitor thermal stability via TGA/DSC. Decomposition above 150°C releases iodine vapors (detected via GC-MS). Store under inert gas (Ar) at -20°C in amber vials to prevent photolytic C-I bond cleavage. LC-MS analysis of aged samples identifies dimers or trifluoromethylbenzene derivatives as primary degradation products .
Q. How does this compound perform as a precursor for fluorinated ligands in transition-metal catalysis?
- Methodology : Synthesize phosphine ligands by substituting iodine with PR₂ groups (e.g., via Ullmann coupling). Test catalytic efficiency in C-C bond formation (e.g., Heck reactions). Compare turnover numbers (TONs) with non-fluorinated analogs; the -CF₃ group often enhances electron deficiency, improving metal-ligand stability but reducing substrate scope .
Q. What computational models best predict its reactivity in radical fluorination reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
